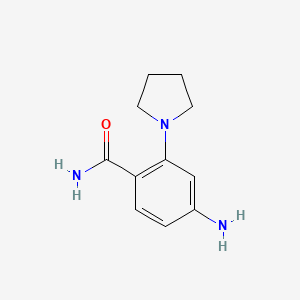
4-Amino-2-pyrrolidin-1-yl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-pyrrolidin-1-yl-benzamide, or 4-APB, is an organic compound and a member of the benzamide family. It is a white solid with a molecular weight of 221.3 g/mol and a melting point of 174-175 °C. 4-APB is an important research chemical that is used in a wide range of scientific experiments and applications. It acts as a reagent, a catalyst, and a ligand in organic synthesis, and is also used in the study of biochemical and physiological processes.
Scientific Research Applications
Role in Drug Discovery
The pyrrolidine ring, which is a part of the “4-Amino-2-pyrrolidin-1-yl-benzamide” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Antagonist of Vanilloid Receptor 1
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which can be synthesized from “4-Amino-2-pyrrolidin-1-yl-benzamide”, act as antagonists of the vanilloid receptor 1 . This receptor is involved in pain perception, and its antagonists can potentially be used in pain management .
Modulators of Insulin-like Growth Factor 1 Receptor
These derivatives also act as modulators of the insulin-like growth factor 1 receptor . This receptor plays a crucial role in growth and development, and its modulators can be used in the treatment of growth disorders .
Inhibitors of Various Enzymes
The derivatives of 2-(pyrrolidin-1-yl)pyrimidine are able to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . This makes them potential candidates for the treatment of various diseases .
Antioxidative Properties
These compounds have been described to possess antioxidative properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antibacterial Properties
The derivatives of 2-(pyrrolidin-1-yl)pyrimidine also exhibit antibacterial properties . This makes them potential candidates for the development of new antibiotics .
Effects on Cell Cycle
These compounds have been characterized for their effects on the cell cycle . This makes them potential candidates for the treatment of diseases related to cell cycle dysregulation, such as cancer .
Synthesis of 2-(pyrrolidin-1-yl)pyrimidines
“4-Amino-2-pyrrolidin-1-yl-benzamide” can be used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines . These compounds have a wide range of biological activities and are of great interest in medicinal chemistry .
Mechanism of Action
- The pyrrolidine ring, present in this compound, is a versatile scaffold used by medicinal chemists to design bioactive molecules. It contributes to the stereochemistry of the molecule and allows exploration of the pharmacophore space .
Target of Action
Pharmacokinetics (ADME Properties)
The pyrrolidine scaffold’s versatility suggests potential therapeutic applications, but targeted investigations are necessary to uncover its precise mechanisms and effects . If additional data becomes available, we can refine our understanding of this compound’s action. 🌟
properties
IUPAC Name |
4-amino-2-pyrrolidin-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-8-3-4-9(11(13)15)10(7-8)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWZQYMPIZWQDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424576 |
Source


|
| Record name | 4-Amino-2-pyrrolidin-1-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-pyrrolidin-1-yl-benzamide | |
CAS RN |
878620-22-5 |
Source


|
| Record name | 4-Amino-2-pyrrolidin-1-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

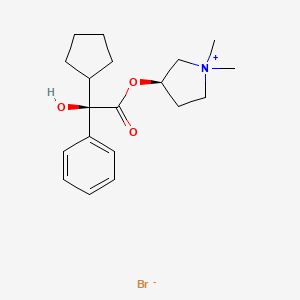
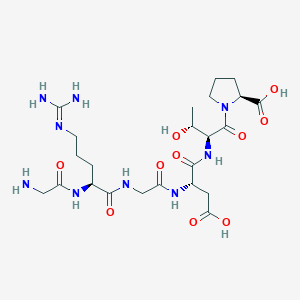
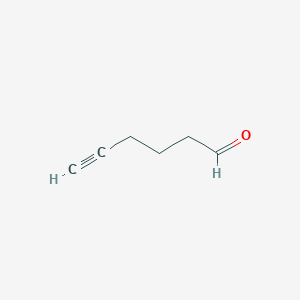

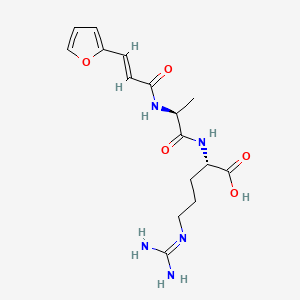

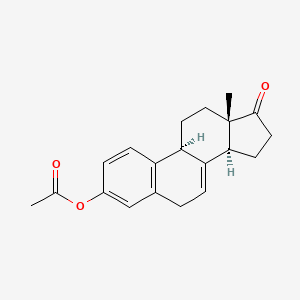
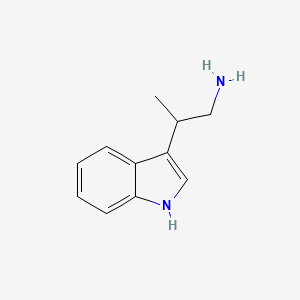


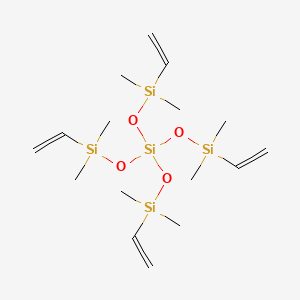

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)
